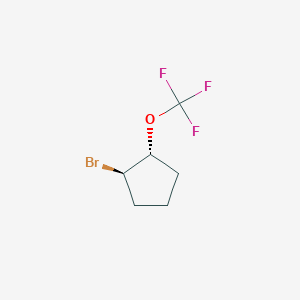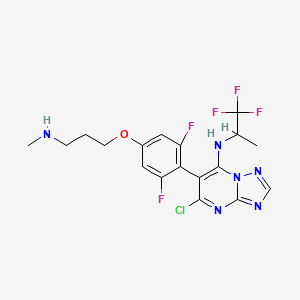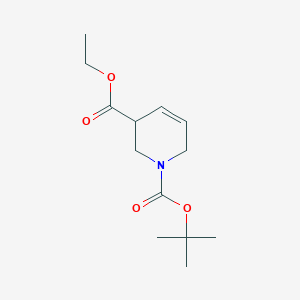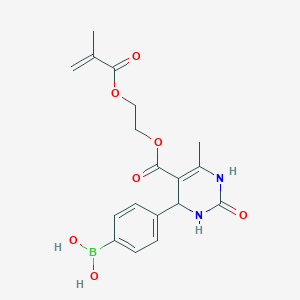
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is a complex organic compound that features both boronic acid and methacrylate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium for coupling reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid can undergo a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.
Esterification: The methacrylate group can participate in esterification reactions with alcohols under acidic or basic conditions.
Hydrolysis: The ester and boronic acid groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used for esterification and hydrolysis reactions.
Major Products
Coupled Products: From Suzuki-Miyaura coupling reactions.
Esters: From esterification reactions.
Alcohols and Acids: From hydrolysis reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs and diagnostic tools. The methacrylate group allows for the incorporation of this compound into polymeric materials, which can be used for drug delivery or as part of diagnostic assays .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of functional materials .
Mécanisme D'action
The mechanism of action of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . In biological applications, the methacrylate group can form covalent bonds with biological molecules, allowing for the targeted delivery of drugs or the development of diagnostic assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Methacryloyloxyethyl Methacrylate: A compound with similar methacrylate functionality used in polymer synthesis.
Uniqueness
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is unique in that it combines both boronic acid and methacrylate functionalities in a single molecule. This allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials .
Propriétés
Formule moléculaire |
C18H21BN2O7 |
|---|---|
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
[4-[6-methyl-5-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H21BN2O7/c1-10(2)16(22)27-8-9-28-17(23)14-11(3)20-18(24)21-15(14)12-4-6-13(7-5-12)19(25)26/h4-7,15,25-26H,1,8-9H2,2-3H3,(H2,20,21,24) |
Clé InChI |
XFWZNZODWTWNNV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC(=O)C(=C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
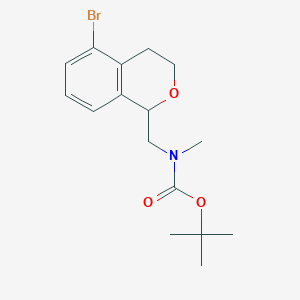
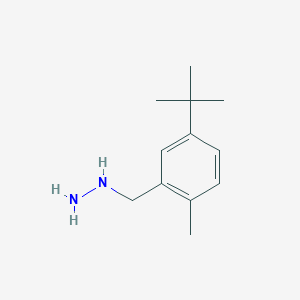
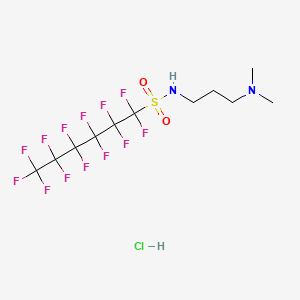
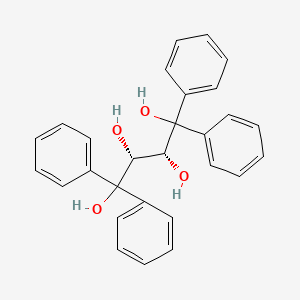
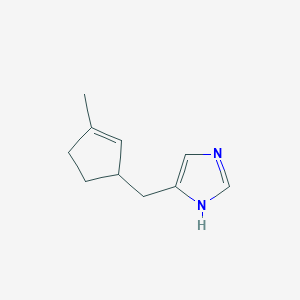
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
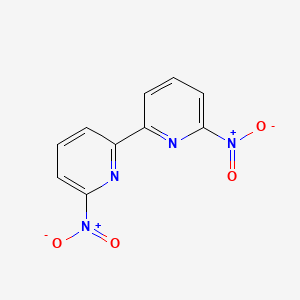
![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)

